molecular formula C19H18N2O3 B1245414 Endophenazine B

Endophenazine B

Katalognummer: B1245414
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: CIWWONHFDUMHHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endophenazine B is a natural product found in Streptomyces anulatus and Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Endophenazine B is characterized by its unique chromophoric system, which contributes to its striking violet color. The compound exhibits a complex structure that includes multiple methyl, methylene, and olefinic/aromatic groups, along with quaternary carbon atoms. Notably, it contains a carboxyl group and an unsaturated ketone, as indicated by its 13C^{13}C NMR spectra .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various Gram-positive bacteria and fungi. Its effectiveness stems from its ability to generate reactive oxygen species, which can disrupt cellular functions in pathogens. This mechanism is similar to other phenazines, which are known for their redox-active properties that enhance their antibiotic capabilities .

Case Study: Antimicrobial Efficacy

In a study conducted on endosymbiotic microorganisms, this compound was isolated from Streptomyces anulatus strains. The compound demonstrated significant antimicrobial activity against Gram-positive bacteria, including Bacillus subtilis, and some filamentous fungi. The results indicated that this compound could serve as a potential candidate for developing new antibiotics .

Antitumor Potential

Research has also highlighted the potential of this compound in cancer therapy. Similar compounds in the phenazine family have been recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The structural features of this compound may contribute to these effects, making it a subject of interest for further investigation in oncological applications .

Biosynthetic Pathways

The biosynthesis of this compound involves complex metabolic pathways within Streptomyces species. Recent advancements have focused on engineering microbial systems to enhance the production of this compound. For instance, metabolic engineering techniques applied to Pseudomonas chlororaphis have successfully increased the yield of related phenazines, providing insights into optimizing production strategies for this compound .

Table 1: Comparison of Phenazines and Their Activities

CompoundSourceAntimicrobial ActivityAntitumor Activity
Endophenazine AStreptomyces anulatusEffective against Gram-positive bacteriaModerate
This compoundStreptomyces anulatusEffective against Gram-positive bacteriaPotential
ClofazimineClinical applicationEffective against Mycobacterium tuberculosisEstablished

Analyse Chemischer Reaktionen

Structural Elucidation of Endophenazine B

This compound (C₁₉H₁₇N₃O₃) features:

  • Core structure : Reduced phenazine with a methoxycarbonyl group at position 1

  • Key substituents :

    • N-methyl group at position 5

    • 3-methyl-2-butenyl (prenyl) group at position 9

Table 1: Key NMR Data for this compound

Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm)Correlation (HMBC/NOESY)
1-COOCH₃168.73.86 (s, 3H)Coupling with aromatic H2/H8
5-NCH₃33.23.12 (s, 3H)NOE to 4-H and 6-H
9-prenyl28.4 (C12)3.99 (d, J=7.2 Hz)Linkage to C9 via C12

The structure was confirmed through:

  • NOESY experiments : Spatial proximity between N-methyl protons and aromatic protons at positions 4 and 6

  • HMBC correlations : Long-range couplings between prenyl methyl groups (δ 1.76 ppm) and C14 (δ 138.9 ppm)

Biosynthetic Reactions

This compound is biosynthesized through two critical enzymatic reactions:

Prenylation Reaction

  • Catalyst : ABBA-family prenyltransferase (PpzP)

  • Substrates :

    • 5,10-Dihydrophenazine-1-carboxylic acid (dihydro-PCA)

    • Dimethylallyl diphosphate (DMAPP)

  • Mechanism :

    • Friedel-Crafts alkylation at C9 of dihydro-PCA

    • Stereospecific transfer of 3-methyl-2-butenyl group from DMAPP

N-Methylation

  • Catalyst : S-adenosylmethionine-dependent methyltransferase (PpzM)

  • Reaction Site : Nitrogen at position 5 of the phenazine core

  • Genetic Basis : ppzM gene deletion abolishes N-methylation, producing unmethylated analogs

Enzymatic and Genetic Basis

The biosynthetic gene cluster (ppz) in Streptomyces anulatus includes:

  • ppzA-G: Core phenazine synthesis (homologous to Pseudomonas phz operon)

  • ppzM: Essential for N-methylation

  • ppzP: Prenyltransferase specificity for C9 prenylation

Table 2: Impact of Gene Deletions on Production

Mutant StrainThis compound YieldPhenotype
Wild-type165.5 ± 60 µmol/LNormal
ΔppzMUndetectableNo methylation
ΔppzP0.4 ± 0.2 µmol/LNo prenylation

Comparative Analysis with Related Compounds

This compound differs from other phenazines by its:

  • Unique prenylation pattern at C9 (vs C1 in endophenazine A)

  • N-methylation at position 5 (absent in endophenazine C)

Table 3: Structural Comparison of Endophenazines

CompoundMolecular FormulaKey Substituents
Endophenazine AC₁₈H₁₆N₂O₂Prenyl (C9), COOH (C1)
This compoundC₁₉H₁₇N₃O₃Prenyl (C9), N-CH₃ (C5), COOCH₃ (C1)
Endophenazine DC₁₅H₁₂N₂O₄Glyoxylate ester (C1)

Stability and Reactivity

  • Redox Sensitivity : Reduced phenazine core oxidizes spontaneously in aerobic conditions

  • pH-Dependent Decarboxylation : Methoxycarbonyl group at C1 stabilizes the compound against decarboxylation at neutral pH

Q & A

Basic Research Questions

Q. How can researchers identify and characterize Endophenazine B structurally?

Methodological Answer: Use spectroscopic techniques such as ¹H/¹³C NMR to analyze aromatic and aliphatic proton signals, combined with high-resolution mass spectrometry (HRMS) to determine molecular formulas (e.g., C₁₈H₁₇N₂O₂ for Endophenazine A ). UV-Vis spectroscopy (e.g., absorption at 254 nm) aids in preliminary identification. Compare data with literature for validation .

Q. What experimental approaches are effective for isolating this compound from microbial sources?

Methodological Answer: Employ liquid-liquid extraction and chromatographic techniques (e.g., HPLC, TLC) on microbial cultures (e.g., Streptomyces spp.). Fractionate extracts based on polarity and screen for target compounds using bioactivity assays. Confirm purity via melting point analysis and spectral coherence .

Q. How can the bioactivity of this compound be evaluated in vitro?

Methodological Answer: Use cell viability assays (e.g., MTT) across diverse tumor cell lines. Calculate IC₅₀ values and compare selectivity ratios (e.g., thresholds: <4% = low selectivity, >20% = high selectivity). Normalize data against controls and account for batch variability .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data for this compound be resolved?

Methodological Answer: Conduct statistical validation (e.g., ANOVA, t-tests) to assess significance. Replicate experiments under standardized conditions (pH, temperature, cell passage number). Use sensitivity analysis to identify variables (e.g., cell line heterogeneity, solvent interference) contributing to discrepancies .

Q. What genetic and regulatory mechanisms govern this compound biosynthesis?

Methodological Answer: Perform gene knockout studies (e.g., using REDIRECT technology with apramycin resistance cassettes) to disrupt putative biosynthetic genes (e.g., ppzV, ppzY). Analyze metabolite profiles via LC-MS to confirm pathway disruptions. Use RNA-seq to identify co-regulated genes .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

Methodological Answer: Synthesize analogs with modifications to the phenazine core (e.g., prenylation, methylation) and evaluate bioactivity. Apply QSAR modeling to correlate structural features (e.g., logP, H-bond donors) with potency. Validate predictions using in vitro assays .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

Methodological Answer: Use rodent models to assess absorption, distribution, and toxicity. Measure plasma concentrations via LC-MS/MS at timed intervals. For toxicity, monitor organ histopathology and serum biomarkers (e.g., ALT, creatinine). Cross-validate results with human cell-derived organoids .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document protocols in public repositories (e.g., Protocols.io ). For ethical compliance, ensure IRB approval for human-derived cell lines and transparent conflict-of-interest declarations .

Q. Data Analysis and Interpretation

Q. What statistical methods are critical for analyzing this compound’s dose-response relationships?

Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Use tools like GraphPad Prism for curve fitting. Report uncertainties (e.g., 95% confidence intervals) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Q. How should researchers design experiments to investigate this compound’s mechanism of action?

Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify dysregulated pathways. Validate targets via CRISPR interference or siRNA knockdown. Use molecular docking to predict interactions with putative targets (e.g., kinases) .

Q. Tables for Reference

Key Analytical Techniques Application in this compound Research
HRMSMolecular formula determination
¹H NMRStructural elucidation of aromatic substituents
LC-MS/MSPharmacokinetic profiling in vivo
RNA-seqBiosynthetic pathway regulation analysis

Eigenschaften

Molekularformel

C19H18N2O3

Molekulargewicht

322.4 g/mol

IUPAC-Name

5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid

InChI

InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24)

InChI-Schlüssel

CIWWONHFDUMHHK-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C

Kanonische SMILES

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C

Synonyme

endophenazine B

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Endophenazine B
Endophenazine B
Endophenazine B
Endophenazine B
Endophenazine B
Endophenazine B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.